molecular formula C12H15FOS B8079122 4-(3-Fluoro-4-methylphenyl)thian-4-ol

4-(3-Fluoro-4-methylphenyl)thian-4-ol

Cat. No.: B8079122
M. Wt: 226.31 g/mol
InChI Key: OKORPMHEHYMTBP-UHFFFAOYSA-N
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Description

Compound “4-(3-Fluoro-4-methylphenyl)thian-4-ol” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(3-Fluoro-4-methylphenyl)thian-4-ol” involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical reactions in specialized reactors. The process includes purification steps to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: Compound “4-(3-Fluoro-4-methylphenyl)thian-4-ol” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may yield hydrogenated derivatives.

Scientific Research Applications

Compound “4-(3-Fluoro-4-methylphenyl)thian-4-ol” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

Compound “4-(3-Fluoro-4-methylphenyl)thian-4-ol” can be compared with other similar compounds based on its structure and properties. Similar compounds include those with analogous functional groups or molecular frameworks. The uniqueness of compound “this compound” lies in its specific interactions and applications that distinguish it from other related compounds.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

This detailed article provides an overview of compound “4-(3-Fluoro-4-methylphenyl)thian-4-ol,” covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FOS/c1-9-2-3-10(8-11(9)13)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKORPMHEHYMTBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCSCC2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2(CCSCC2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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